molecular formula C10H9BrO4 B2996840 Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate CAS No. 2120585-11-5

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate

Cat. No.: B2996840
CAS No.: 2120585-11-5
M. Wt: 273.082
InChI Key: VPKYPZUILXTYAB-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate is an α-keto ester characterized by a phenyl ring substituted with bromine (para position) and methoxy (ortho position) groups.

Properties

IUPAC Name

methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYPZUILXTYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-methoxyphenol with methyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of 4-bromo-2-hydroxyphenyl acetate.

    Reduction: Formation of 2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Halogen-Substituted Analogs
  • 1H NMR: δ = 8.17–8.06 (m, 2H, aromatic), 7.22 (t, J = 8.6 Hz, 2H, aromatic), 4.01 (s, 3H, OCH3). Synthesized via photochemical carbene transfer (39% yield) .
  • Methyl 2-(4-Chlorophenyl)-2-oxoacetate ():

    • Chlorine’s larger size and polarizability compared to bromine may alter steric and electronic properties, affecting crystallization and solubility.
  • Methyl 2-(4-Nitrophenyl)-2-oxoacetate ():

    • The nitro group is a strong electron-withdrawing substituent, making the compound more reactive in reduction or coupling reactions. Detected in reaction mixtures via spectral matching .
Brominated Analogs
  • Methyl 2-(3-Bromophenyl)-2-oxoacetate (CAS 81316-36-1, ):
    • Bromine at the meta position reduces steric hindrance compared to the ortho-methoxy group in the target compound. Similarity score: 0.98 .
  • Similarity score: 0.97 .

Positional Isomerism and Functional Group Variations

  • Methyl 2-(4-Methoxyphenyl)-2-oxoacetate ():
    • Lacks bromine but retains the methoxy group. Synthesized via Grignard reaction (71.1% yield) and isolated from marine ascidians (Polycarpa aurata). Exhibits cytotoxicity against cancer cell lines (e.g., HCT-116, IC50 = 0.9 μg/mL) .
  • Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate ():
    • Hydroxyl group increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Structural Derivatives with Heterocycles

  • Methyl 2-(7-Cyano-4-Fluoro-1H-Indol-3-yl)-2-Oxoacetate (): Incorporates an indole ring, enabling π-π stacking interactions in biological targets. Synthesized via AlCl3-mediated Friedel-Crafts acylation (48% yield) .
  • Yield: 26% .

Biological Activity

Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound belongs to the class of phenylacetates and features a bromo group and a methoxy group on the phenyl ring. The chemical structure can be represented as follows:

C10H10BrO4\text{C}_{10}\text{H}_{10}\text{BrO}_4

This compound is known for its electrophilic nature due to the presence of the bromo group, which enhances its reactivity towards nucleophiles. Its solubility in organic solvents makes it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have highlighted its ability to induce apoptosis in cancer cells through various pathways. For instance, it has been observed to inhibit the proliferation of breast cancer cells by causing cell cycle arrest at the G2/M phase. This effect is mediated by the suppression of key signaling pathways, including Akt and MAPK .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell membrane
AnticancerBreast cancer cellsInduction of apoptosis; cell cycle arrest
AntimicrobialBacillus subtilisCell lysis

The biological activity of this compound is attributed to its interaction with various biomolecules. The bromo substituent enhances binding affinity to specific enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit enzymes involved in cell proliferation or promote pathways that lead to programmed cell death (apoptosis) .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens. Results indicated a significant reduction in bacterial counts when treated with this compound at concentrations as low as 50 µg/mL .
  • Cancer Cell Line Studies : In a series of experiments involving MCF-7 breast cancer cells, treatment with the compound resulted in a notable decrease in cell viability and increased markers for apoptosis after 48 hours of exposure .
  • In Vivo Studies : A zebrafish model was utilized to assess the anticancer potential of the compound. Results showed that embryos treated with this compound exhibited reduced tumor growth compared to control groups .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate?

  • Methodological Answer : The compound can be synthesized via bromination of a methoxyphenyl precursor followed by esterification. For example:

Bromination : Introduce a bromine atom at the para position of 2-methoxyphenylacetone using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Oxidation : Oxidize the ketone group to a 2-oxoacetate moiety using oxidizing agents like pyridinium chlorochromate (PCC).

Esterification : React the resulting acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to form the methyl ester .
Note: Similar synthetic strategies are employed for structurally related compounds like methyl 2-(4-methoxyphenyl)-2-oxoacetate, isolated from marine organisms .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and ester/ketone functionality. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and the ketone carbonyl (δ ~190 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify ester (C=O stretch ~1740 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal structure (space group, unit cell parameters) for unambiguous confirmation .

Q. How are impurities typically removed during synthesis?

  • Methodological Answer : Common impurities include unreacted starting materials or bromination by-products. Purification methods:
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate high-purity crystals .

Advanced Questions

Q. How can computational methods validate the electronic structure of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use functionals like B3LYP or PBE0 with a 6-311++G(d,p) basis set to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to resolve discrepancies .
  • Benchmarking : Validate against X-ray crystallographic data (e.g., bond lengths, angles) to assess accuracy. RMSD values <0.01 Å indicate reliable models .

Q. What strategies address overlapping signals in ¹H NMR spectra?

  • Methodological Answer :
  • 2D NMR : Employ COSY (correlation spectroscopy) to identify coupled protons and HSQC (heteronuclear single-quantum coherence) to assign ¹H-¹³C correlations.
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism).
  • Solvent Screening : Use deuterated DMSO or CDCl₃ to shift/resolve peaks .

Q. How are crystal structures refined for compounds with disordered moieties?

  • Methodological Answer :
  • Software Tools : Use SHELXL or SHELXT to apply restraints/constraints on disordered regions. For example, restrain bond distances and angles of the methoxy group using AFIX commands.
  • Twinning Analysis : If twinning is detected (e.g., via PLATON), apply twin laws during refinement .
    Example : A related compound, methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate, was refined in space group P1 with R₁ = 0.045 using SHELXL .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Methodological Answer :
  • Solvent Effects : Include solvent models (e.g., PCM for methanol) in DFT calculations to improve IR/NMR predictions.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental spectra .

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